molecular formula C19H14F3NO3 B11283794 4-methyl-9-[3-(trifluoromethyl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-methyl-9-[3-(trifluoromethyl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11283794
M. Wt: 361.3 g/mol
InChI Key: FFJWODOSBLSTGU-UHFFFAOYSA-N
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Description

4-METHYL-9-[3-(TRIFLUOROMETHYL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound characterized by the presence of a trifluoromethyl group and a chromeno-oxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often require the presence of a photoredox catalyst and visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-9-[3-(TRIFLUOROMETHYL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized chromeno-oxazinone derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-METHYL-9-[3-(TRIFLUOROMETHYL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-9-[3-(TRIFLUOROMETHYL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form electron donor-acceptor complexes, facilitating various chemical transformations under suitable conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-9-[3-(TRIFLUOROMETHYL)PHENYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its chromeno-oxazinone structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

4-methyl-9-[3-(trifluoromethyl)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H14F3NO3/c1-11-7-17(24)26-18-14(11)5-6-16-15(18)9-23(10-25-16)13-4-2-3-12(8-13)19(20,21)22/h2-8H,9-10H2,1H3

InChI Key

FFJWODOSBLSTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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